molecular formula C17H30N2O2 B3179186 (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) CAS No. 944706-09-6

(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

Cat. No. B3179186
CAS RN: 944706-09-6
M. Wt: 294.4 g/mol
InChI Key: PIJFQTUSLZLNOP-UHFFFAOYSA-N
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Description

(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole), referred to as 4R-4'R-PBDO, is an organic compound containing an oxazole moiety. It is a colorless crystalline solid with a molecular weight of 442.61 g/mol, and is soluble in common organic solvents such as ethanol, methanol, and acetone. 4R-4'R-PBDO is a versatile compound that has been studied for its potential applications in the fields of organic synthesis, drug discovery, and material science.

Scientific Research Applications

Coordination Polymers

Coordination polymers, integrating 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands, demonstrate versatile applications in materials science. These polymers exhibit diverse dimensional structures and functionalities, including one-dimensional double chains, two-dimensional networks, and three-dimensional frameworks. The compounds' UV-vis spectra and optical energy gap have been extensively studied, reflecting their potential in photonic and electronic applications (Yang et al., 2013).

Catalytic Asymmetric Hydrogenation

The homogeneous asymmetric hydrogenation of dehydroamino acids using rhodium-diene complexes of chiral ligands, including derivatives of dihydrooxazoles, highlights their significance in catalysis. These ligands offer versatility for use in both organic and aqueous solvents, underscoring their adaptability and efficiency in various catalytic processes (Tóth et al., 1990).

Palladium-Catalyzed Copolymerization

Dihydrooxazole derivatives play a crucial role in the stereochemistry control of the palladium-catalyzed alternating copolymerization of styrene with carbon monoxide. The chirality of the ligand and its ratio to palladium significantly affect the copolymer's tacticity, demonstrating the ligands' impact on polymer synthesis (Gsponer et al., 2002).

Antibacterial Activities

Bis(triazole) and thiadiazole derivatives, synthesized using dihydrooxazole frameworks, exhibit notable antibacterial properties. Their effectiveness against various bacterial strains, such as S.aureus and E.coli, signifies their potential in developing new antibacterial agents (Li & Fu, 2007).

Asymmetric Allylic Alkylation

Optically active pyrazole derivatives, prepared from dihydrooxazole compounds, are used as ligands in palladium-catalyzed asymmetric allylic alkylation. The high enantioselectivity achieved in these reactions underlines the importance of these ligands in synthesizing chiral compounds (Bovens et al., 1993).

Bioremediation

Dihydrooxazole derivatives are instrumental in the bioremediation of environmental pollutants like Bisphenol A. Their role in enhancing the biodegradability of hydrophobic pollutants through laccase-mediated oxidative degradation showcases their environmental applications (Chhaya & Gupte, 2013).

Asymmetric Hydroformylation

Chiral diphosphite ligands derived from dihydrooxazole show significant effects in the rhodium-catalyzed enantioselective hydroformylation of styrene. The ligands' chirality influences the selectivity of the catalytic process, proving their effectiveness in asymmetric synthesis (Buisman et al., 1997).

properties

IUPAC Name

(4R)-4-propan-2-yl-2-[3-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-7-17(8-2,15-18-13(9-20-15)11(3)4)16-19-14(10-21-16)12(5)6/h11-14H,7-10H2,1-6H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJFQTUSLZLNOP-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC(CO1)C(C)C)C2=NC(CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C1=N[C@@H](CO1)C(C)C)C2=N[C@@H](CO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
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(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
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(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
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(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Reactant of Route 5
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Reactant of Route 6
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole)

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